molecular formula C16H17NO2 B5635016 N-(2,6-dimethylphenyl)-2-phenoxyacetamide CAS No. 34743-29-8

N-(2,6-dimethylphenyl)-2-phenoxyacetamide

Cat. No.: B5635016
CAS No.: 34743-29-8
M. Wt: 255.31 g/mol
InChI Key: TUTXAZQNHSFZCR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 2,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide typically involves the reaction of 2,6-dimethylaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-dimethylaniline+phenoxyacetyl chlorideThis compound+HCl\text{2,6-dimethylaniline} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-dimethylaniline+phenoxyacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(2,6-dimethylphenyl)-2-phenoxyethylamine.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-chloroacetamide
  • N-(2,6-dimethylphenyl)-2-ethylacetamide
  • N-(2,6-dimethylphenyl)-2-methoxyacetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17-15(18)11-19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXAZQNHSFZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354082
Record name Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34743-29-8
Record name Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-DIMETHYL-PHENYL)-2-PHENOXY-ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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